

Introduction: The Versatile Scaffold of Benzoic Acid

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Compound of Interest

Compound Name:	3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
CAS No.:	418788-94-0
Cat. No.:	B1634299

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Benzoic acid, a simple aromatic carboxylic acid, represents one of the most fundamental scaffolds in medicinal chemistry.[1] Its structure, consisting of a benzene ring attached to a carboxyl group, serves as a versatile template for the design of a multitude of biologically active compounds.[2] The true potential of this scaffold is unlocked through substitution, where the strategic placement of various functional groups on the aromatic ring dramatically modulates the molecule's physicochemical properties and, consequently, its biological activity.[1][2] These substituents influence the compound's electronic nature, lipophilicity (hydrophobicity), and steric profile, which in turn dictates how it interacts with biological targets like enzymes and receptors.[2] As a result, substituted benzoic acid derivatives exhibit a vast spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities, making them a subject of intense research in drug discovery.[3][4][5]

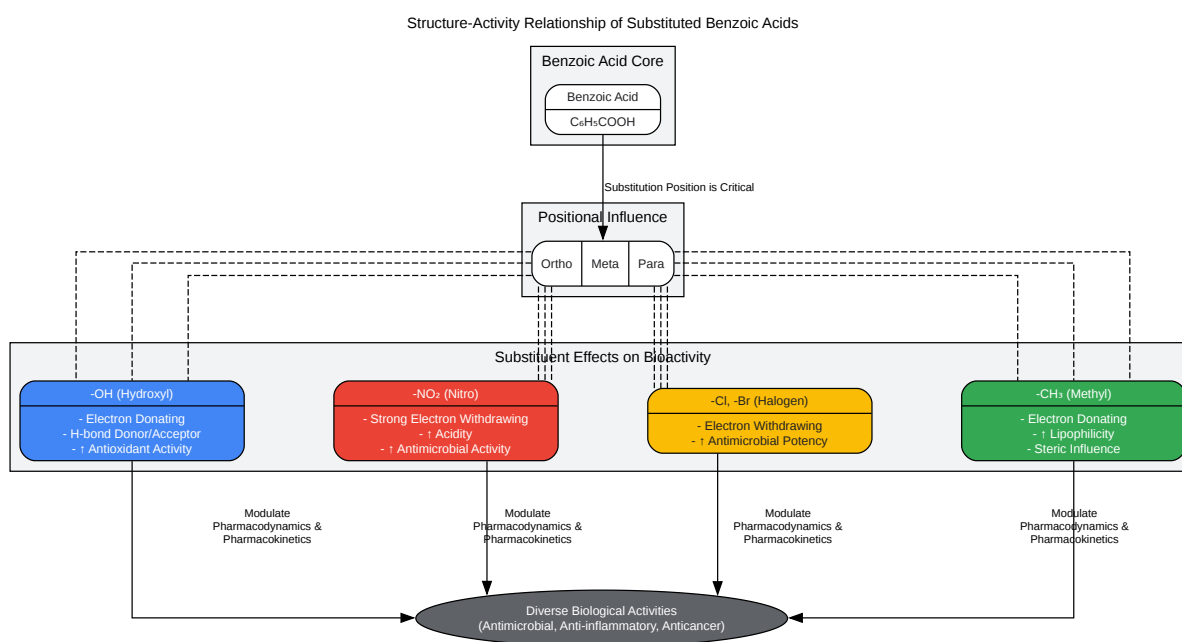
Part 1: The Core of Activity: Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective therapeutics based on the benzoic acid core.[2] The nature, position

(ortho, meta, para), and number of substituents on the phenyl ring are critical determinants of the compound's ultimate biological effect.

Key Molecular Determinants:

- **The Carboxylic Acid Group (-COOH):** This group is often essential for bioactivity. It acts as a key hydrogen bond donor and acceptor, enabling crucial interactions with the active sites of target proteins.^{[2][6]} Its acidic nature also plays a significant role in membrane transport and overall pharmacokinetics.
- **Hydroxyl Group (-OH):** As an electron-donating group, the hydroxyl substituent can increase solubility and serve as both a hydrogen bond donor and acceptor.^[2] Its position is critical; for instance, the phenolic hydroxyl group is often crucial for antioxidant activity and binding to specific enzyme sites.^[2]
- **Nitro Group (-NO₂):** A strong electron-withdrawing group, the nitro substituent significantly alters the electronic character of the aromatic ring and increases the acidity of the carboxylic acid.^[2] It is a well-known pharmacophore in many antimicrobial agents.^[2]
- **Halogens (-Cl, -Br, -F):** These electron-withdrawing groups are frequently incorporated to enhance biological potency. For example, the introduction of chloro and nitro groups into the benzoic acid structure has been shown to result in significant antibacterial activity.^[7]
- **Methyl Group (-CH₃):** This lipophilic, electron-donating group can enhance a molecule's ability to cross cell membranes.^[2] It also introduces steric bulk, which can influence binding selectivity for a target protein.^{[2][3]} The position of the methyl group can significantly alter bioactivity.^[3]
- **Lipophilicity:** The overall lipophilicity of the molecule, influenced by substituents, is a critical factor. For many benzoic acid derivatives, lipophilicity is a key determinant of antimicrobial and anti-inflammatory activity, as it governs the molecule's ability to partition into and cross biological membranes.^{[8][9]}



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Caption: Key substituents and their influence on the biological activity of the benzoic acid scaffold.

Part 2: A Spectrum of Biological Activities

The structural diversity of substituted benzoic acids translates into a wide array of biological activities, making them valuable lead compounds in various therapeutic areas.

Antimicrobial Activity

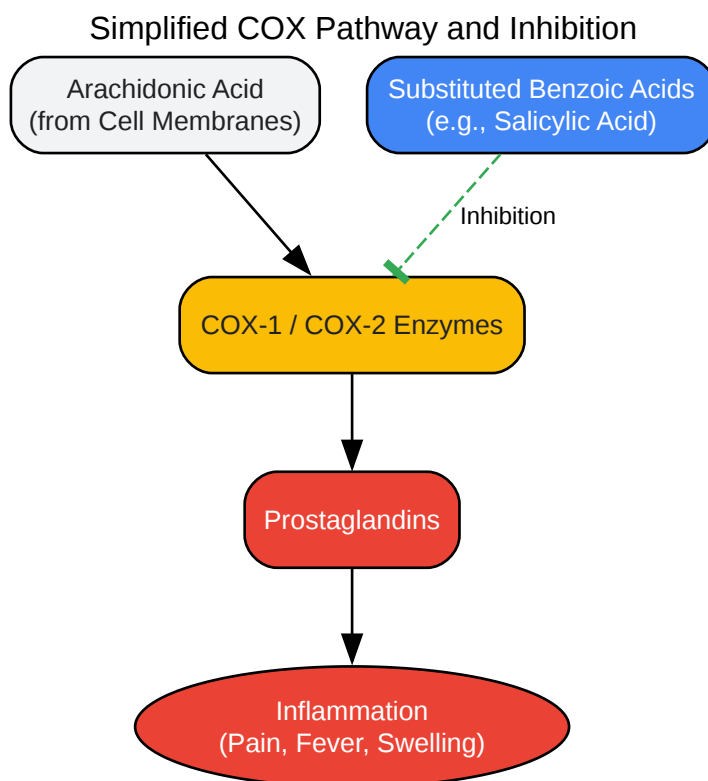
Substituted benzoic acids are well-documented antimicrobial agents effective against a range of bacteria, yeasts, and fungi.[9][10] Their primary mechanism of action involves disrupting the cellular pH homeostasis of microbes.[10][11] The un-ionized form of the acid penetrates the cell membrane, and once inside the more alkaline cytoplasm, it releases a proton, causing intracellular acidification that inhibits metabolic processes.

- Key Findings:
 - The presence of electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), on the benzene ring often increases antibacterial potency.[7]
 - Increasing the number of hydroxyl (-OH) groups can enhance bactericidal activity.[12]
 - For some pathogens, derivatives with an aldehyde (-CHO) group have shown greater activity than those with the corresponding carboxyl (-COOH) group.[12]

Anti-inflammatory Activity

Many benzoic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs).[6][13] The most famous example is salicylic acid, the precursor to acetylsalicylic acid (aspirin). The anti-inflammatory action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of the inflammatory response.[14][15]

- Key Findings:
 - The carboxylic acid and a lipophilic moiety are often significant structural features for anti-inflammatory activity.[16]
 - The specific substitution pattern influences the potency and selectivity for COX-1 versus COX-2.



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Caption: Proposed mechanism of anti-inflammatory action via COX pathway inhibition.

Anticancer Activity

The benzoic acid scaffold is present in numerous compounds investigated for their anticancer properties.[4][17] These derivatives can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like tyrosine kinases and histone deacetylases.[17][18]

- Key Findings:
 - Benzoic acid-substituted quinazolinones have shown moderate to good activity against breast cancer cell lines (MCF-7).[19]
 - Certain derivatives have demonstrated potent antitumor activity by inhibiting histone deacetylase enzymes.[17]

- Studies have shown that some benzoic acid derivatives can induce apoptosis in human cancer cell lines.[18]

Part 3: Experimental Protocols for Biological Evaluation

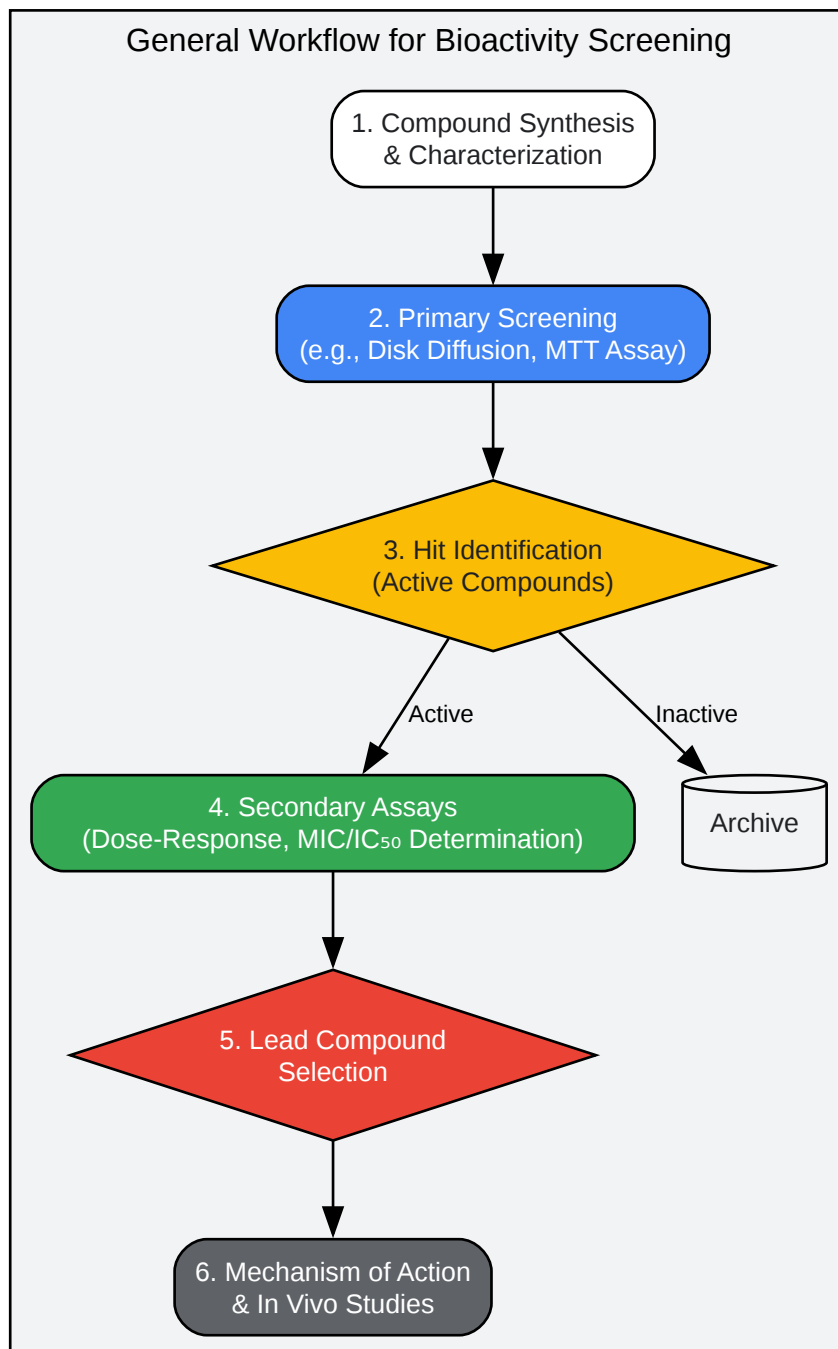
The assessment of biological activity requires robust and reproducible in vitro assays.[20]

These experiments are the first step in characterizing the potency and mechanism of action of newly synthesized compounds.[20]

General Experimental Workflow

The screening of novel substituted benzoic acids typically follows a structured pipeline to identify and characterize their biological activities efficiently.

General Workflow for Bioactivity Screening



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Caption: A typical pipeline for the screening and validation of novel compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

- Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the substituted benzoic acid derivative in a liquid growth medium. Growth is assessed after a defined incubation period.
- Methodology:
 - Preparation of Compound Stock: Dissolve the test compound in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL). [23]
 - Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Final concentrations may range from 1000 µg/mL to <0.1 µg/mL.[23]
 - Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard.[23] Further dilute this suspension in the broth medium to achieve the final desired inoculum density (e.g., 5×10^5 CFU/mL for bacteria).
 - Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the diluted compound.
 - Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A solvent control (broth + inoculum + highest concentration of DMSO used) is also critical.
 - Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[21]
 - MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[21] Results can also be read using a spectrophotometer.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability, which is a measure of the proportion of living cells in a population after treatment with a test compound.[24]

- Principle: This assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[25] The amount of formazan produced is directly proportional to the number of living cells.[25]
- Methodology:
 - Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
 - Compound Treatment: Prepare serial dilutions of the substituted benzoic acid derivative in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.
 - Controls: Include untreated cells (vehicle control) and a blank (medium only).
 - Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
 - MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.
 - Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
 - Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
 - Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.[26]

Protocol 3: In Vitro Anti-inflammatory Screening (Albumin Denaturation Inhibition)

This is a simple and cost-effective in vitro assay to screen for anti-inflammatory activity.[\[27\]](#)[\[28\]](#)

- Principle: Inflammation can induce the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of a standard protein like bovine serum albumin (BSA) is considered a measure of its potential anti-inflammatory activity.[\[29\]](#)
- Methodology:
 - Reaction Mixture Preparation: Prepare a reaction mixture containing approximately 0.2 mL of 1% aqueous BSA solution and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
 - Compound Addition: Add 0.2 mL of the test compound solution (substituted benzoic acid dissolved in a suitable solvent) at various concentrations (e.g., 100-1000 µg/mL).
 - Controls: Prepare a control group with the same mixture but using 0.2 mL of the solvent instead of the test compound. Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.
 - Incubation (Denaturation): Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.
 - Cooling & Measurement: After cooling the samples to room temperature, measure the turbidity (as an indicator of denaturation) using a spectrophotometer at 660 nm.
 - Calculation: Calculate the percentage inhibition of protein denaturation using the formula:
$$\% \text{ Inhibition} = \frac{(\text{Absorbance of Control} - \text{Absorbance of Test})}{\text{Absorbance of Control}} \times 100$$

Part 4: Quantitative Data Summary

The following table summarizes the reported biological activities for a selection of substituted benzoic acid derivatives, providing a quantitative comparison of their efficacy.

Compound/ Derivative Class	Substituent s	Biological Activity	Organism/C ell Line	Quantitative Measure (MIC/IC ₅₀)	Reference
Tetraphenylet hylene Benzoic Acid	Nitro group	Antibacterial	Staphylococc us aureus	MIC = 0.04 μg/mL	
Benzohydrazi de Derivative	3-methoxy-4- hydroxy benzylidene	Antibacterial	Escherichia coli	pMIC = 1.78 μM/ml	[30]
Benzohydrazi de Derivative	4-bromo benzylidene	Antifungal	Aspergillus niger	pMIC = 1.96 μM/ml	[30]
Quinazolinon e Derivative	Multiple substitutions	Anticancer	MCF-7 (Breast Cancer)	IC ₅₀ ≈ 100 μM/ml	[18]
1,2,4-Triazol- 1-yl Benzoic Acid	Methylthio group	Anticancer	MCF-7 (Breast Cancer)	IC ₅₀ = 15.6 μM	[18]
2- Hydroxymeth ylbenzamide	-CH ₂ -CH ₂ -[4- (2- methoxyphen yl)-piperazin- 1-yl]	Anti- inflammatory	Carrageenan- induced paw edema (rat)	52.1% Inhibition of Edema	[15]

Conclusion

Substituted benzoic acids are a fundamentally important class of compounds in drug discovery and development. Their simple, modifiable scaffold allows for the fine-tuning of physicochemical properties to achieve a wide range of potent biological activities. A thorough understanding of structure-activity relationships is the cornerstone of designing novel derivatives with enhanced potency and selectivity. The standardized in vitro protocols outlined in this guide—for assessing antimicrobial, anticancer, and anti-inflammatory effects—provide the essential tools for researchers to reliably evaluate these compounds, identify promising

leads, and advance the development of new therapeutics. The continued exploration of this versatile chemical class holds significant promise for addressing unmet medical needs.

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